molecular formula C13H21FO B2543346 2-(3-Fluoro-1-adamantyl)propan-1-ol CAS No. 2248412-97-5

2-(3-Fluoro-1-adamantyl)propan-1-ol

Cat. No.: B2543346
CAS No.: 2248412-97-5
M. Wt: 212.308
InChI Key: IUZBZLAUCQZGNP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-1-adamantyl)propan-1-ol is a fluorinated adamantane derivative with a propan-1-ol side chain. Adamantane-based compounds are renowned for their rigid, diamondoid structure, which enhances thermal stability and lipophilicity, making them valuable in pharmaceutical and material science applications. The introduction of a fluorine atom at the 3-position of the adamantane ring likely modifies electronic properties and bioavailability, while the propan-1-ol moiety contributes to solubility and reactivity.

Properties

IUPAC Name

2-(3-fluoro-1-adamantyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBZLAUCQZGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Fluoro-1-adamantyl)propan-1-ol typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantane with a fluorinated alkyl halide under specific conditions to introduce the fluorine atom. The reaction is usually carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3-Fluoro-1-adamantyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Fluoro-1-adamantyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-1-adamantyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The adamantane structure provides stability and rigidity, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Adamantane Derivatives
  • 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (Memantine Related Compound F): Structure: Features an amino group and methyl substituents on the adamantane ring, with a hydroxyl group at the 1-position . Comparison: The fluorine substituent in 2-(3-Fluoro-1-adamantyl)propan-1-ol may enhance metabolic stability compared to the amino group in this compound, while the propanol chain could improve solubility.
Substituted Propan-1-ol Derivatives
  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Physical Properties: Density = 0.875 g/cm³, flash point = 73.9°C, molar mass = 159.27 g/mol . Applications: Likely used in surfactants or agrochemicals due to its amino and hydroxyl functional groups.
  • 2,2-Dimethyl-3-(3-tolyl)propan-1-ol :

    • Regulatory Status : IFRA recommends concentration limits based on dermal sensitization and systemic toxicity thresholds .
    • Comparison : The adamantane-fluorine system in the target compound may alter toxicity profiles, necessitating distinct safety assessments.
  • 2-(Azepan-1-yl)propan-1-ol :

    • Applications : Used in agrochemicals, fine chemicals, and material science due to its heterocyclic azepane ring .
    • Comparison : The adamantane group in this compound could enhance thermal stability in material applications compared to azepane-based derivatives.

Physicochemical Properties Comparison

Compound Molar Mass (g/mol) Density (g/cm³) Flash Point (°C) Key Functional Groups
This compound* ~238.3 (estimated) N/A N/A Fluorinated adamantane, -OH
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 0.875 73.9 Amino, -OH
3-Amino-5,7-dimethyladamantan-1-ol 215.3 (base) N/A N/A Amino, -OH
2,2-Dimethyl-3-(3-tolyl)propan-1-ol ~178.2 N/A N/A Aromatic, -OH

*Estimated based on structural similarity to adamantane derivatives.

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